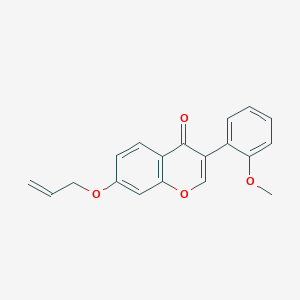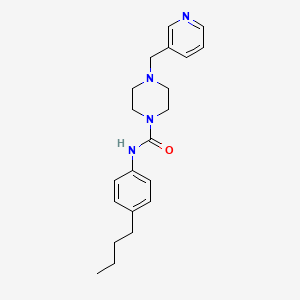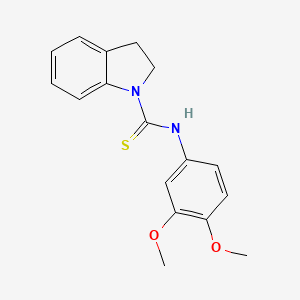
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research. This compound was first synthesized in 2013 and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide acts on the cannabinoid receptors in the brain and peripheral tissues. Specifically, it has a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the physiological effects observed.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine release, which may contribute to its analgesic effects. It has also been found to decrease the release of inflammatory mediators, which may contribute to its anti-inflammatory effects. Additionally, 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has several advantages for lab experiments. It is a highly potent compound, which allows for the use of lower concentrations in experiments. It also has a long half-life, which allows for longer experiments without the need for frequent dosing. However, 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide is a relatively new compound and there is limited information available on its potential side effects and toxicity. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Additionally, research on the potential use of 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide in the treatment of anxiety disorders and other psychiatric conditions is warranted. Finally, studies on the pharmacokinetics and metabolism of this compound are needed to better understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has been used in various studies to understand its potential therapeutic applications. One study found that 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has potent analgesic effects and may be useful in the treatment of chronic pain. Another study found that 3-(4-fluorophenyl)-N-(4-phenylbutyl)acrylamide has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-phenylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-12-9-17(10-13-18)11-14-19(22)21-15-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-14H,4-5,8,15H2,(H,21,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJHJVVZQOPEKY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-phenylbutyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4793713.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)


![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)
![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
